3-Iodo-N-methylaniline;hydrochloride

Description

BenchChem offers high-quality 3-Iodo-N-methylaniline;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-N-methylaniline;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAHPLYJFHOAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152814-27-2 | |

| Record name | Benzenamine, 3-iodo-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152814-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-N-methylaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Iodo-N-methylaniline hydrochloride, a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and spectral characterization, with a particular focus on its applications in the development of novel therapeutic agents.

Chemical Identity and Structure

3-Iodo-N-methylaniline hydrochloride is the salt of the organic base 3-Iodo-N-methylaniline. The hydrochloride form often enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain applications.

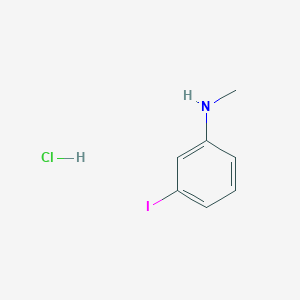

The chemical structure consists of a benzene ring substituted with an iodine atom at the meta-position (C3) and a methylamino group (-NHCH₃) at the C1 position. The positive charge on the protonated amine is balanced by a chloride counter-ion.

Molecular Structure:

Caption: Chemical structure of 3-Iodo-N-methylaniline hydrochloride.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Iodo-N-methylaniline hydrochloride is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 152814-27-2 | |

| Molecular Formula | C₇H₉ClIN | |

| Molecular Weight | 269.51 g/mol | |

| Appearance | Typically a solid | |

| Solubility | The hydrochloride salt is generally more soluble in water and polar organic solvents compared to its free base. | [1] |

| Purity | Commercially available with purities often ≥97%. | [2] |

Synthesis and Purification

The synthesis of 3-Iodo-N-methylaniline hydrochloride typically involves a two-step process: the iodination of N-methylaniline followed by the formation of the hydrochloride salt.

3.1. Synthesis of 3-Iodo-N-methylaniline (Free Base)

A common method for the synthesis of the free base, 3-Iodo-N-methylaniline, involves the direct iodination of N-methylaniline. While a specific detailed protocol for this exact transformation can be adapted from general procedures for the iodination of anilines, a representative procedure is outlined below. The direct iodination of anilines can be achieved using various iodinating agents. A well-established method for the iodination of aniline involves the use of iodine in the presence of a base like sodium bicarbonate in an aqueous medium.[3]

Representative Iodination Protocol: A general procedure for the synthesis of iodoanilines involves dissolving the aniline in a suitable solvent, followed by the addition of an iodinating agent. For instance, p-iodoaniline can be prepared by treating aniline with iodine and sodium bicarbonate in water.[3] A similar approach can be adapted for N-methylaniline.

3.2. Formation of the Hydrochloride Salt

The hydrochloride salt is typically formed by treating a solution of the free base (3-Iodo-N-methylaniline) in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of 3-Iodo-N-methylaniline hydrochloride can then be collected by filtration, washed with a non-polar solvent, and dried.

Caption: General synthesis workflow for 3-Iodo-N-methylaniline hydrochloride.

Spectral Analysis

The structural confirmation of 3-Iodo-N-methylaniline and its hydrochloride salt is typically achieved through a combination of spectroscopic techniques. Below is a summary of expected and reported spectral data for the free base.

4.1. ¹H NMR Spectroscopy (Free Base)

The ¹H NMR spectrum of 3-Iodo-N-methylaniline provides characteristic signals for the aromatic protons and the N-methyl group. A reported ¹H NMR spectrum in CDCl₃ shows the following key shifts: a multiplet for the aromatic protons and a singlet for the N-methyl protons around 2.82 ppm.[4]

4.2. ¹³C NMR Spectroscopy (Free Base)

The ¹³C NMR spectrum of 3-Iodo-N-methylaniline is characterized by signals for the six aromatic carbons and the N-methyl carbon. Reported data in CDCl₃ indicates signals at approximately 150.4, 130.6, 125.9, 120.7, 111.8, 95.3 (aromatic carbons), and 30.4 ppm (N-methyl carbon).[4]

4.3. Mass Spectrometry (Free Base)

Mass spectrometry of 3-Iodo-N-methylaniline would be expected to show a molecular ion peak corresponding to its molecular weight. GC-MS data for the free base shows a molecular ion (m/z) of 232.97, which is consistent with the calculated mass of 233.03.[4]

4.4. Infrared (IR) Spectroscopy

The IR spectrum of 3-Iodo-N-methylaniline hydrochloride would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine salt, C-H stretching for the aromatic ring and methyl group, C=C stretching for the aromatic ring, and C-N stretching vibrations.

Applications in Organic Synthesis and Drug Discovery

3-Iodo-N-methylaniline hydrochloride serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds that are prevalent in many biologically active molecules. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.[5]

5.1. Precursor for Bioactive Heterocycles

Iodoanilines are key intermediates in the synthesis of a wide range of nitrogen-containing heterocyclic compounds. For instance, they are used in the synthesis of indoles and quinolines, which are core structures in many pharmaceuticals.[5] The 3-iodo-N-methylaniline moiety can be incorporated into these scaffolds to modulate their biological activity.

5.2. Role in Medicinal Chemistry

The 3-iodophenyl group is a common motif in medicinal chemistry. The iodine atom can act as a lipophilic group, potentially enhancing membrane permeability and oral bioavailability. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target.

Safety and Handling

3-Iodo-N-methylaniline hydrochloride should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

3-Iodo-N-methylaniline hydrochloride is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the reactivity of the iodine substituent, makes it an important precursor for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in the discovery and development of new drugs.

References

-

Supporting Information. Royal Society of Chemistry.

-

3-Iodo-N-methylaniline. Fluorochem.

-

3-iodo-N-methylaniline hydrochloride. Sigma-Aldrich.

-

61829-42-3 | 3-Iodo-N-methylaniline. BLD Pharm.

-

Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC.

-

p-IODOANILINE. Organic Syntheses Procedure.

-

3-Iodoaniline(626-01-7) 1H NMR spectrum. ChemicalBook.

-

3-Iodo-N-methylaniline. Fluorochem.

-

3-Iodoaniline. PubChem.

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Calibre.

-

Method of making n-methyl aniline. Google Patents.

-

3-Yodo-4-metilanilina. Chem-Impex.

-

3-iodo-2-methylaniline. ChemicalBook.

-

61829-42-3 | 3-Iodo-N-methylaniline. ChemScene.

-

Synthesis of n-methylaniline. Google Patents.

-

CAS 638-03-9: 3-Methylaniline hydrochloride. CymitQuimica.

-

Supporting Information. MPG.PuRe.

-

Aniline replacement in drug-like compounds. Cresset.

-

4-iodo-n-methylaniline hydrochloride. PubChemLite.

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng.

-

Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. The Royal Society of Chemistry.

-

3-Iodo-4-methylaniline 97 35944-64-0. Sigma-Aldrich.

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

-

¹H-NMR spectrum of N-methylaniline blocked pMDI. ResearchGate.

-

Use of a pharmacophore model for the design of EGFR tyrosine kinase inhibitors: isoflavones and 3-phenyl-4(1H)-quinolones. PubMed.

-

Synthesis, Antiproliferative Activity and Molecular Docking Studies of 1,3,5-Triaryl Pyrazole Compound as Estrogen α Receptor Inhibitor Targeting MCF-7 Cells Line. ResearchGate.

-

Biochemical and pharmacological characterization of three opioid-nociceptin hybrid peptide ligands reveals substantially differing modes of their actions. PubMed.

-

Synthesis, and anti-proliferative, Pim-1 kinase inhibitors and molecular docking of thiophenes derived from estrone. PubMed.

Sources

- 1. CAS 638-03-9: 3-Methylaniline hydrochloride | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Melting point and physical characteristics of 3-Iodo-N-methylaniline hydrochloride

Executive Summary

3-Iodo-N-methylaniline hydrochloride (CAS: 152814-27-2) serves as a critical halogenated building block in the synthesis of complex heterocycles, particularly via Buchwald-Hartwig aminations and Ullmann-type coupling reactions. While the free base (CAS: 61829-42-3) is often a low-melting solid or viscous liquid prone to oxidation, the hydrochloride salt offers enhanced stability and crystallinity, facilitating precise stoichiometry in drug discovery workflows.

This guide provides a technical breakdown of its physical characteristics, a self-validating synthesis/isolation protocol, and the methodologies required to empirically determine its thermodynamic properties.

Chemical Identity & Physical Characteristics

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 3-Iodo-N-methylbenzenamine hydrochloride |

| Common Name | 3-Iodo-N-methylaniline HCl |

| CAS Number (Salt) | 152814-27-2 |

| CAS Number (Free Base) | 61829-42-3 |

| Molecular Formula | C₇H₈IN[1][2] · HCl |

| Molecular Weight | 269.51 g/mol (Salt); 233.05 g/mol (Free Base) |

| SMILES | CNC1=CC=CC(I)=C1.Cl |

Physical Properties Profile

Note: Specific thermodynamic data for the HCl salt is sparse in public indexing. The values below represent the Free Base properties and the expected behavior of the HCl salt based on structural analogs (e.g., 3-iodoaniline HCl).

| Characteristic | Free Base (Experimental) | Hydrochloride Salt (Expected/Observed) |

| Appearance | Yellow to brown oil or low-melting solid | Off-white to beige crystalline solid |

| Melting Point | 21–24 °C (Lit.) [1] | >150 °C (Decomposition likely >180 °C) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Soluble in Water, MeOH, DMSO; Insoluble in Et₂O |

| Hygroscopicity | Low | High (Requires desiccation) |

| Stability | Photosensitive; oxidizes to dark brown/purple | Improved stability; store dark/desiccated |

Critical Insight: The free base is a liquid at standard lab temperatures (25°C) or a solid that melts upon slight warming. Conversion to the hydrochloride salt is strictly recommended for long-term storage to prevent N-oxide formation and photo-degradation.

Synthesis & Salt Formation Protocol

To ensure a consistent melting point and physical form, the salt must be generated under controlled conditions. The following protocol is designed to be self-validating : if the product does not precipitate as a white/off-white solid, the free base purity or solvent water content is incorrect.

Workflow Diagram

The following directed graph illustrates the critical path from the precursor to the stable salt form.

Caption: Synthesis pathway converting the unstable free base oil into the stable crystalline hydrochloride salt.

Step-by-Step Salt Formation

-

Dissolution: Dissolve 10 mmol of pure 3-Iodo-N-methylaniline (Free Base) in 20 mL of anhydrous diethyl ether or tert-butyl methyl ether (MTBE).

-

Why: Non-polar ethers dissolve the free base but are poor solvents for the ionic salt, ensuring high recovery.

-

-

Acidification: Dropwise add 11 mmol (1.1 eq) of 4M HCl in Dioxane at 0°C under nitrogen.

-

Observation: Immediate formation of a white precipitate indicates successful protonation.

-

-

Isolation: Stir for 30 minutes at 0°C. Filter the solid under inert atmosphere (Schlenk line or N2 balloon) to avoid moisture absorption.

-

Drying: Wash the cake with cold anhydrous ether (2 x 5 mL). Dry under high vacuum (0.1 mbar) for 4 hours.

Characterization Methodologies

Since specific melting point data can vary by polymorph and hydration state, researchers must empirically validate their specific batch.

Melting Point Determination (Capillary Method)

-

Equipment: Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).

-

Protocol:

-

Pack the dry salt into a capillary tube to a height of 2-3 mm.

-

Start heating at 10°C/min until 100°C, then ramp at 1°C/min.

-

Expected Range: Look for a sharp melt between 150–180°C .

-

Failure Mode: If the sample "sweats" or melts <100°C, it is likely the hydrated form or contains residual solvent. Recrystallize from MeOH/Et2O.

-

Differential Scanning Calorimetry (DSC)

For drug development files, DSC is preferred over capillary methods.

-

Conditions: Sealed aluminum pan, N2 purge (50 mL/min), Ramp 10°C/min.

-

Signal Interpretation:

-

Endotherm 1 (<100°C): Loss of water (hydrate).

-

Endotherm 2 (>150°C): True melting point.

-

Exotherm (>180°C): Decomposition (loss of HCl or iodine).

-

Logical Validation Workflow

Caption: Decision tree for validating the physical quality of the synthesized hydrochloride salt.

Handling & Stability

-

Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light. Store in amber vials.

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to a "gummy" appearance and depressed melting point. Handle in a desiccator or glovebox when possible.

-

Incompatibility: Avoid contact with strong oxidizers and strong bases (reverts to liquid free base).

References

-

Sigma-Aldrich. 3-Iodoaniline Product Specification & Physical Properties. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123072, 3-Iodoaniline. Retrieved from

-

BLD Pharm. 3-Iodo-N-methylaniline hydrochloride Product Page (CAS 152814-27-2).[3] Retrieved from

-

Organic Syntheses. Preparation of p-Iodoaniline (Analogous Chemistry). Org. Synth. 1931, 11,[4] 62. Retrieved from

Sources

Technical Guide: 3-Iodo-N-methylaniline — Free Base vs. Hydrochloride Salt

Executive Summary

3-Iodo-N-methylaniline (CAS: 61829-42-3) is a critical bifunctional building block used in the synthesis of kinase inhibitors and advanced optoelectronic materials. Its utility stems from the orthogonal reactivity of the aryl iodide (amenable to cross-coupling) and the secondary amine (amenable to nucleophilic substitution).

However, the commercial availability of this compound in two distinct forms—the Free Base (Oil/Low-melting solid) and the Hydrochloride Salt (Crystalline solid) —often leads to downstream process failures. This guide delineates the physicochemical and functional differences between these forms, providing validated protocols for their interconversion and application.

Part 1: Physicochemical Characterization

The choice between free base and salt is not merely logistical; it dictates the solvent system, stoichiometry, and order of addition in synthetic workflows.

Comparative Profile

| Feature | Free Base (3-Iodo-N-methylaniline) | Hydrochloride Salt (3-Iodo-N-methylaniline[1] · HCl) |

| Physical State | Viscous yellow to brown oil (or low-melting solid). | White to off-white crystalline powder.[2] |

| Oxidation Stability | Low. Prone to N-oxidation and polymerization (darkens rapidly in air). | High. Protonation of the amine protects against oxidation. |

| Solubility | Lipophilic. Soluble in DCM, EtOAc, Toluene, THF. | Hydrophilic. Soluble in Water, Methanol, DMSO. |

| Hygroscopicity | Low, but absorbs CO₂ from air. | Moderate to High (Desiccant required). |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Estimated). | N/A (Already protonated). |

| CAS Number | 61829-42-3 | Dependent on specific supplier/batch |

The Stability Mechanism

The free base contains a lone pair on the nitrogen atom that is susceptible to radical cation formation and subsequent oxidative coupling (formation of "aniline blacks"). In the hydrochloride salt, this lone pair forms a coordinate covalent bond with a proton (

Part 2: Synthetic Utility & Reactivity[3]

The most common error in deployment is assuming the salt can be used directly in non-polar catalytic cycles without adjustment.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig / Ullmann)

-

Free Base: Preferred.[1] The amine lone pair is available for coordination (if acting as a nucleophile) or the molecule acts purely as the aryl halide electrophile without acidic interference.

-

HCl Salt: Problematic. The acidic proton can protonate anionic ligands on the Palladium catalyst (e.g., phosphines or alkoxides), deactivating the catalytic cycle. Furthermore, the salt is insoluble in typical coupling solvents (Toluene, Dioxane).

-

Correction: If using the salt, you must add an extra equivalent of base (e.g.,

,

-

Nucleophilic Substitution (Alkylation/Acylation)

-

Free Base: Ready for reaction.

-

HCl Salt: Non-reactive until neutralized. The ammonium species is not nucleophilic.

Pathway Visualization

Figure 1: Decision logic for precursor selection. Direct use of salt in non-polar catalysis leads to failure pathways.

Part 3: Handling, Storage, & Conversion Protocols[4]

Protocol A: Quantitative Conversion (Salt Free Base)

Use this protocol when the commercial salt is purchased for stability but the free base is required for a specific reaction (e.g., Buchwald-Hartwig coupling).

Reagents:

-

3-Iodo-N-methylaniline HCl

-

Saturated Sodium Bicarbonate (

) or 1M NaOH -

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (

) -

Magnesium Sulfate (

)

Methodology:

-

Dissolution: Suspend the HCl salt in water (approx. 10 mL/g). It may not dissolve fully until pH adjustment.

-

Neutralization: Slowly add saturated

(mild) or 1M NaOH (strong) while stirring. Monitor pH.-

Target: pH > 8.0.

-

Observation: The solution will become cloudy as the lipophilic free base oils out.

-

-

Extraction: Add an equal volume of DCM. Shake vigorously and separate phases. Extract the aqueous layer 2x more with DCM.

-

Washing: Combine organic layers and wash once with brine to remove trapped water/salts.

-

Drying: Dry over anhydrous

for 15 minutes. Filter. -

Concentration: Remove solvent under reduced pressure (Rotavap).

-

Note: Do not heat above 40°C to prevent degradation.

-

-

Storage: Use immediately or store under Nitrogen at -20°C.

Protocol B: Storage & Stability

-

Free Base: Must be stored under an inert atmosphere (Argon/Nitrogen). If the oil turns dark brown/black, purify via short-path silica filtration (eluent: Hexanes/EtOAc 9:1) before use.[3]

-

HCl Salt: Store in a tightly sealed container with a desiccant packet. Stable at room temperature for months, but 4°C is recommended for long-term archiving.

Part 4: Analytical Profiling (Quality Control)

When verifying the identity of your material, the salt and free base exhibit distinct analytical signatures.

| Method | Free Base Signature | HCl Salt Signature |

| 1H NMR (CDCl3) | N-Methyl signal appears as a sharp singlet (~2.8 ppm). Amine proton ( | N-Methyl signal may shift downfield. Ammonium protons ( |

| LC-MS | Peak at M+1 (234 m/z). | Peak at M+1 (234 m/z) - Mass spec detects the cation, so both look identical. |

| TLC (Silica) | Runs normally in Hex/EtOAc. | Streaks or stays at baseline due to ionic interaction with silica. Requires basic eluent (e.g., +1% Triethylamine). |

References

-

PubChem. (n.d.).[4] 3-Iodo-N-methylaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directs to general isomer class or closest match if exact CAS page is dynamic).

- Bayer HealthCare AG. (2004). Synthesis of BIRB 796 and related kinase inhibitors. Journal of Labelled Compounds & Radiopharmaceuticals.

-

Reich, H. J. (n.d.). pKa Data for Organic Compounds. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-N-methylaniline

Executive Summary & Strategic Analysis

3-Iodo-N-methylaniline is a high-value bifunctional scaffold in medicinal chemistry, particularly for targeting kinases and CNS-active receptors. Its utility stems from the orthogonal reactivity of its two functional handles:

-

The Aryl Iodide (C-I): A highly reactive electrophile suitable for rapid oxidative addition to Pd(0).

-

The Secondary Amine (N-H): A nucleophilic handle capable of directing groups or acting as a site for further derivatization.

The Challenge: The presence of a free secondary amine (

The Solution: This guide provides optimized protocols that leverage the high reactivity of the C-I bond to effect cross-coupling before amine interference occurs. We utilize ligand-controlled catalysis to ensure turnover frequency (TOF) remains high.

Strategic Reaction Pathway

Figure 1: Divergent synthesis pathways for 3-Iodo-N-methylaniline. The high reactivity of the C-I bond allows for versatile transformations.

Critical Handling & Chemoselectivity

Before initiating any protocol, researchers must address the "Amine Factor."

| Parameter | Risk | Mitigation Strategy |

| Catalyst Poisoning | The | Use bidentate ligands (e.g., dppf, Xantphos) that bind Pd more tightly than the amine. |

| Homocoupling | Substrate reacts with itself (Amine attacks Ar-Pd-I). | Maintain high concentration of the external nucleophile (Boronic acid/Alkyne). |

| Oxidation | Anilines are prone to oxidation (browning). | Strictly degas all solvents. Use antioxidants (e.g., BHT) in workup if unstable. |

Application 1: Suzuki-Miyaura Coupling

Target: Synthesis of Biaryl Scaffolds.

The Suzuki coupling is the most robust method for this substrate. The use of mild bases prevents deprotonation of the amine, reducing its nucleophilicity and preventing side reactions.

Optimized Protocol

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (High activity, robust against air).

-

Base: K₂CO₃ or Cs₂CO₃ (Mild, effective).

-

Solvent: 1,4-Dioxane/Water (4:1). Water is critical for boronic acid activation.

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a stir bar, add:

-

3-Iodo-N-methylaniline (1.0 equiv, 1.0 mmol, 233 mg)

-

Arylboronic acid (1.2 equiv, 1.2 mmol)

-

K₂CO₃ (3.0 equiv, 3.0 mmol, 414 mg)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%, 0.03 mmol, ~25 mg)

-

-

Inertion: Seal the vial. Evacuate and backfill with Nitrogen (

) or Argon three times. -

Solvation: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.[2]

-

Note: The iodine usually reacts fully within 2 hours; extended heating may degrade the aniline.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product will be more polar than the starting iodide.

Application 2: Sonogashira Coupling

Target: Synthesis of Alkynyl Linkers (Electronic Materials/Linkers).

Caveat: Copper (CuI) is typically used as a co-catalyst.[2][3] However, copper can complex with the secondary amine.[4] If yields are low, use a "Copper-Free" variant (Type II below), though Type I is standard for iodides.

Protocol Type I: Standard (Pd/Cu)

-

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

-

Co-Catalyst: CuI (1 mol%)

-

Base/Solvent: Triethylamine (

) or Diethylamine (used as solvent and base).

Step-by-Step Procedure:

-

Charge: Add 3-Iodo-N-methylaniline (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (2 mg) to a dry Schlenk tube.

-

Inertion: Cycle

/Vacuum 3 times. -

Addition: Add degassed

(3 mL) and the Terminal Alkyne (1.2 mmol). -

Reaction: Stir at Room Temperature (25°C).

-

Insight: Iodides are reactive enough to couple at RT. Heating (up to 50°C) is only required for bulky alkynes.

-

-

Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate filtrate.

Application 3: Buchwald-Hartwig Amination

Target: Synthesis of Unsymmetrical Diamines.

Here, 3-Iodo-N-methylaniline acts as the Electrophile . We are coupling a second amine to the iodine position.

-

Challenge: Chemoselectivity. We must ensure the external amine reacts with the Pd-Ar species, not the intrinsic amine of the substrate.

-

Ligand Choice: Xantphos or BINAP . These wide bite-angle ligands facilitate reductive elimination of the new C-N bond and prevent catalyst deactivation by the substrate's amine.

Optimized Protocol

-

Catalyst System: Pd₂(dba)₃ (1 mol%) + Xantphos (2 mol%).

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).

-

Solvent: Toluene (Anhydrous).

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (9 mg) and Xantphos (12 mg) in Toluene (1 mL) for 10 mins to generate the active catalyst.

-

Substrate Addition: Add 3-Iodo-N-methylaniline (1.0 mmol) and the External Primary/Secondary Amine (1.2 mmol).

-

Base Addition: Add NaOtBu (135 mg).

-

Reaction: Heat to 100°C for 12 hours.

-

Mechanistic Note: The strong base deprotonates the external amine. Xantphos enforces a geometry that favors coupling the external amine over the sterically hindered or less acidic internal secondary amine.

-

Troubleshooting & Optimization Guide

This table provides self-validating checks for experimental failure modes.

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by N-H group. | Switch to Pd(OAc)₂ + SPhos . SPhos is bulky and electron-rich, preventing amine coordination to Pd. |

| Homocoupling (Dimer) | Oxygen leak or low conc. of coupling partner. | Re-degas solvents. Increase equivalents of Boronic Acid/Alkyne to 1.5x. |

| Deiodination (Ar-H) | Avoid alcoholic solvents (use DMF or Toluene). Lower reaction temperature.[5] | |

| Black Precipitate (Pd Black) | Ligand dissociation / Catalyst death. | Add excess ligand (Ligand:Pd ratio 2:1 or 4:1). Ensure reaction is strictly anaerobic. |

Mechanism of Amine Interference (Visualized)

Figure 2: Competition between productive Oxidative Addition and non-productive Amine Coordination. Bulky ligands (L) shift the equilibrium toward the Active Species.

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

Sigma-Aldrich. (n.d.).[7] 3-Iodo-N-methylaniline Product Data. (Note: General reference for physical properties).

Disclaimer: These protocols involve hazardous chemicals. All experiments should be conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat) by trained personnel.

Sources

Application Note: Isolation of 3-Iodo-N-methylaniline Free Base from Hydrochloride Salt

Introduction & Strategic Context

3-Iodo-N-methylaniline (CAS: 61829-42-3) is a critical building block in medicinal chemistry, particularly for Buchwald-Hartwig aminations and Ullmann-type coupling reactions. While the hydrochloride (HCl) salt is the preferred form for long-term storage due to its enhanced stability against oxidation, the free base is required for transition-metal catalyzed cross-couplings to prevent catalyst poisoning by acidic protons or chloride ions.

This guide provides a definitive protocol for the quantitative conversion of 3-Iodo-N-methylaniline HCl to its free base. The methodology is grounded in the principles of acid-base extraction and partition coefficients, ensuring high recovery (>95%) and purity suitable for sensitive catalytic cycles.

Chemical Properties & Mechanism

-

Target Compound: 3-Iodo-N-methylaniline (Free Base)

-

Starting Material: 3-Iodo-N-methylaniline Hydrochloride

-

pKa Consideration: The pKa of the conjugate acid (anilinium ion) is estimated between 3.5–4.0 (due to the electron-withdrawing inductive effect of the meta-iodine atom). Consequently, weak inorganic bases (pH > 8) are sufficient for complete deprotonation.

Safety & Handling (E-E-A-T)

Critical Warning: Anilines are toxic by inhalation, ingestion, and skin contact. Iodinated organic compounds can be light-sensitive.

-

Toxicity: 3-Iodo-N-methylaniline is a halogenated aniline derivative. Treat as a potential carcinogen and blood toxin (methemoglobinemia risk).

-

Light Sensitivity: The C–I bond is labile. Exposure to UV light can cause homolytic cleavage, liberating iodine and darkening the compound. Perform operations in a fume hood with ambient lighting; avoid direct sunlight or high-intensity lamps.

-

Oxidation: Free base anilines oxidize rapidly in air. The isolation should be performed efficiently, and the product stored under inert gas (Argon/Nitrogen) at -20°C.

Protocol A: Standard Biphasic Neutralization (Recommended)

This protocol is the industry standard for scales ranging from 100 mg to 10 g. It utilizes Dichloromethane (DCM) for its superior extraction efficiency with halo-anilines.

Reagents

-

3-Iodo-N-methylaniline HCl

-

Dichloromethane (DCM) - HPLC Grade

-

Saturated Aqueous Sodium Bicarbonate (

) or 1M Sodium Hydroxide ( -

Brine (Saturated NaCl)[1]

-

Anhydrous Sodium Sulfate (

)

Step-by-Step Methodology

-

Dissolution:

-

Place the HCl salt in a separatory funnel.[2]

-

Add distilled water (10 mL per gram of salt). Shake until fully dissolved. Note: If the salt is stubborn, mild sonication is permitted.

-

-

Basification:

-

Slowly add Saturated

(approx. 1.5 molar equivalents) to the aqueous solution. -

Observation: Gas evolution (

) will occur. The clear solution will turn cloudy/oily as the lipophilic free base separates. -

Validation: Check pH of the aqueous layer. It must be pH > 8. If not, add small aliquots of 1M NaOH.

-

-

Extraction:

-

Add DCM (equal volume to the aqueous phase).

-

Shake vigorously for 2 minutes, venting frequently to release pressure.

-

Allow layers to separate.[2] The lower layer is the organic phase (DCM) containing the product.

-

Drain the organic layer into a clean Erlenmeyer flask.

-

Repeat: Extract the aqueous layer two more times with fresh DCM to ensure quantitative recovery.

-

-

Washing & Drying:

-

Combine all organic extracts.

-

Wash with Brine (1x) to remove trapped water and residual inorganic salts.

-

Add Anhydrous

to the organic phase and swirl. Let sit for 5 minutes until the solution is clear and the drying agent flows freely.

-

-

Isolation:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 35°C.

-

Result: The product will be a viscous oil or low-melting solid, typically pale yellow to brown.

-

Protocol B: Solid-Phase Extraction (High-Throughput/Microscale)

Ideal for library synthesis (scales < 50 mg) where liquid-liquid extraction is cumbersome.

-

Column Prep: Pack a small cartridge with Carbonate-functionalized silica or polymer resin (e.g., PL-CO3).

-

Loading: Dissolve the HCl salt in minimal Methanol (MeOH).

-

Elution: Pass the solution through the cartridge using gravity or weak vacuum. The resin retains the HCl, while the free base elutes.

-

Finish: Evaporate the MeOH solvent.

Process Visualization

The following diagram illustrates the logical flow and phase separation mechanics of Protocol A.

Figure 1: Workflow for the biphasic isolation of 3-Iodo-N-methylaniline free base using DCM extraction.

Quality Control & Troubleshooting

Validation Metrics

| Test | Expected Result (Free Base) | Contrast with HCl Salt |

| Appearance | Pale yellow/brown oil or low-melting solid | White/Off-white crystalline solid |

| 1H NMR ( | Methyl singlet shifts upfield (~2.8-2.9 ppm).[3] Sharp signals. | Broad NH protons. Methyl signal downfield (~3.0+ ppm). |

| TLC (20% EtOAc/Hex) | Higher | Remains at baseline ( |

| Solubility | Soluble in DCM, EtOAc, Toluene | Soluble in Water, MeOH; Insoluble in DCM |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction or pH too low. | Verify aqueous pH > 8.[4] Perform "back-extraction" of the aqueous layer with 2 more portions of DCM. |

| Emulsion Formation | Vigorous shaking with NaOH. | Use Brine wash to break emulsion.[1] Filter through a pad of Celite if necessary. |

| Dark Product | Oxidation or Iodine liberation. | Perform rapidly. Shield from light. Purify via short silica plug if necessary (elute with Hexane/EtOAc). |

Storage Recommendations

-

Container: Amber glass vial with Teflon-lined cap.

-

Atmosphere: Flush with Argon or Nitrogen before sealing.

-

Temperature: Store at -20°C.

-

Shelf Life: Use within 24-48 hours for catalytic reactions for optimal results.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine extraction and pKa).

-

Sigma-Aldrich. (n.d.). 3-Iodo-4-methylaniline Safety Data Sheet. Retrieved from (Note: Used as a proxy for halogenated aniline safety data).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12271, 3-Iodoaniline. Retrieved from (Reference for pKa and stability of iodo-aniline derivatives).

-

MIT OpenCourseWare. (2016). Extraction and Washing Guide. Retrieved from (Standard protocols for organic layer drying and solvent selection).

Sources

Suzuki-Miyaura coupling protocols involving 3-Iodo-N-methylaniline hydrochloride

An Application Guide to Suzuki-Miyaura Coupling Protocols Involving 3-Iodo-N-methylaniline Hydrochloride

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the commercial availability of its core reagents.[1][2] First reported in 1979, this palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3]

This guide focuses on a substrate of significant interest: 3-Iodo-N-methylaniline hydrochloride. Substituted anilines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The ability to functionalize this scaffold via Suzuki-Miyaura coupling opens a direct pathway to novel biaryl amines, expanding the chemical space available for drug discovery. However, the use of this specific substrate introduces unique challenges that demand a carefully considered approach. The presence of a hydrochloride salt and a potentially coordinating secondary amine requires a nuanced understanding of the reaction mechanism to achieve optimal outcomes. This document provides a detailed exploration of the underlying principles, step-by-step protocols, and troubleshooting strategies to empower researchers in successfully employing 3-Iodo-N-methylaniline hydrochloride in their synthetic campaigns.

Pillar 1: Deconstructing the Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7]

The cycle is composed of three fundamental steps:

-

Oxidative Addition: The cycle initiates when the active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-Iodo-N-methylaniline. This is often the rate-determining step and results in a square-planar Pd(II) complex.[7][8] The high reactivity of aryl iodides makes them excellent substrates for this step.

-

Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which readily transfers its organic group to the Pd(II) center, displacing the halide.[10][11][12][13]

-

Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling and eliminating from the metal center to form the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]

Visualizing the Mechanism

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Key Reagent Considerations for 3-Iodo-N-methylaniline Hydrochloride

The success of the coupling reaction hinges on the judicious selection of each component, tailored to the specific substrate.

| Component | Role & Rationale | Recommended Choices for this Substrate |

| Palladium Source | Serves as the precatalyst that generates the active Pd(0) species. Pd(II) sources are often more air-stable.[14] | Pd(OAc)₂ , PdCl₂(dppf) , or pre-formed Pd(0) catalysts like Pd(PPh₃)₄ . Buchwald precatalysts are also highly effective.[1] |

| Ligand | Stabilizes the Pd(0) species, prevents catalyst decomposition, and modulates the reactivity of the metal center. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1][6] | Buchwald Ligands (e.g., SPhos, XPhos): Excellent for challenging substrates. dppf: A robust and versatile ferrocenyl-based ligand. PPh₃: A classic ligand, often effective with highly reactive aryl iodides. |

| Base | Crucial Role 1: Activates the boronic acid for transmetalation.[10][12] Crucial Role 2: Neutralizes the hydrochloride salt of the starting material to generate the free aniline in situ. | K₃PO₄, Cs₂CO₃: Strong, effective bases often used in these couplings. Note: At least 2 equivalents are required; 1 eq. for the HCl salt and 1 eq. for the catalytic cycle. Often, 2.5-3.0 eq. are used to ensure complete reaction. |

| Boronic Acid/Ester | The organoboron partner that provides the second aryl group. Boronic acids are common, but boronate esters (e.g., pinacol esters) offer enhanced stability against protodeboronation.[6][15] | Arylboronic acids: Widely available and reactive. Arylboronic acid pinacol esters: A stable alternative if the corresponding acid is prone to decomposition.[3] |

| Solvent System | Solubilizes reagents and facilitates the reaction. Often a mixture of an organic solvent and water is used to dissolve the inorganic base and facilitate the formation of the boronate species. | Dioxane/H₂O , Toluene/H₂O , DMF . Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[16][17] |

Pillar 3: Detailed Experimental Protocol

This section provides a representative, field-proven protocol for the coupling of 3-Iodo-N-methylaniline hydrochloride with phenylboronic acid.

Materials & Reagents

-

3-Iodo-N-methylaniline hydrochloride (1.0 eq.)

-

Phenylboronic acid (1.2 - 1.5 eq.)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 eq., 4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 eq.)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology

-

Inert Atmosphere Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of Nitrogen or Argon. Maintaining an inert atmosphere throughout the setup and reaction is critical to prevent catalyst deactivation.[16][17]

-

Reagent Addition: To the flask, add 3-Iodo-N-methylaniline hydrochloride (1.0 eq.), phenylboronic acid (1.2 eq.), and finely ground potassium phosphate (3.0 eq.).

-

Solvent Addition & Degassing: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl halide). Sparge the resulting suspension with nitrogen or argon gas for 15-20 minutes to thoroughly remove dissolved oxygen.

-

Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.). Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask. The color of the mixture will typically darken.

-

Reaction Execution: Securely seal the flask and immerse it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

-

Monitoring Progress: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. The disappearance of the 3-Iodo-N-methylaniline spot indicates completion. Typical reaction times are 4-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification & Characterization:

-

Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Characterize the final product (N-methyl-[1,1'-biphenyl]-3-amine) using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Pillar 4: Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst Inactivity: Oxidation of Pd(0) or phosphine ligand.[17] 2. Insufficient Base: Incomplete neutralization of HCl salt or activation of boronic acid. 3. Low Temperature: Insufficient energy to overcome the activation barrier. | 1. Ensure Rigorous Degassing: Use freeze-pump-thaw cycles for solvents if issues persist. Use fresh catalyst and ligand.[16] 2. Increase Base: Add up to 3.5 eq. of finely ground, anhydrous base. 3. Increase Temperature: Cautiously increase the temperature in 10 °C increments (e.g., up to 110 °C for dioxane). |

| Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can re-oxidize Pd(0) to Pd(II), which promotes homocoupling.[16] 2. High Catalyst Loading: Can sometimes favor side reactions. | 1. Improve Inert Atmosphere Technique: Ensure no leaks in the system. 2. Optimize Catalyst Loading: Try reducing the catalyst loading to 1 mol%. |

| Protodeboronation (Boronic acid is replaced by -H) | 1. Presence of Water/Protic Sources: Especially with sensitive boronic acids. 2. Prolonged Reaction Time/High Temp: Can degrade the boronic acid. | 1. Use Anhydrous Solvents: If the boronic acid is particularly sensitive. 2. Switch to a Boronate Ester: Pinacol or MIDA esters are significantly more stable.[6] 3. Monitor Closely: Stop the reaction as soon as the starting material is consumed. |

| Formation of Palladium Black | Catalyst Decomposition: Ligand dissociation from the palladium center, leading to aggregation and precipitation of inactive metallic palladium. | 1. Check Ligand:Pd Ratio: Ensure a sufficient ligand ratio (typically 1:1 to 2:1 for Pd:L). 2. Use a More Robust Ligand: Buchwald-type ligands are designed to prevent this. 3. Avoid Excessive Heat: High temperatures can accelerate decomposition.[17] |

Visualizing Troubleshooting Logic

Caption: A decision tree for systematically troubleshooting a Suzuki-Miyaura reaction.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.

- Suzuki Coupling. Organic Chemistry Portal.

- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

- Boronic Acids & Deriv

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W

- Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.

- Amin

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

- Preformed Pd(II)

- Effect of different palladium catalysts on the Suzuki-Miyaura coupling a.

-

Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. [Link]

- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society.

- Suzuki-Miyaura Coupling Reaction Activity of Alumina-Supported Palladium Catalyst Enhanced by Alumina Phase Transform

- Diagnosing issues with a failed Suzuki coupling?. Reddit.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

- Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Deriv

- Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC.

- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Request PDF.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- m-Formyl Phenylalanine Synthesis. The Royal Society of Chemistry.

- PHENETHYLAMINE SYNTHESIS IN PHENYLKEI'ONURIA Conversion of Phenylalanine to Phenethylainine in Patients with Phenylketonuria. Experimental Biology and Medicine.

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.hw.ac.uk [pure.hw.ac.uk]

- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Reagents for N-alkylation of 3-Iodo-N-methylaniline Hydrochloride

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of reagents and protocols for the N-alkylation of 3-iodo-N-methylaniline hydrochloride. This guide offers a thorough analysis of various synthetic strategies, including classical nucleophilic substitution and reductive amination, with a focus on the practical considerations for this specific substrate. Detailed, step-by-step protocols, reagent selection rationale, and data interpretation are provided to enable the successful synthesis of a diverse range of tertiary aniline derivatives.

Introduction

N-alkylation of anilines is a cornerstone transformation in modern organic synthesis, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups to the nitrogen atom of anilines can profoundly influence their physicochemical properties, including basicity, lipophilicity, and metabolic stability, thereby modulating their biological activity. 3-Iodo-N-methylaniline is a valuable building block, featuring a secondary amine for further functionalization and an iodo-substituent that can serve as a handle for subsequent cross-coupling reactions. This application note specifically addresses the N-alkylation of its hydrochloride salt, a common and stable form of the starting material.

A critical initial step in the N-alkylation of 3-iodo-N-methylaniline hydrochloride is the liberation of the free amine. The protonated nitrogen of the hydrochloride salt is non-nucleophilic and requires deprotonation with a suitable base to enable its participation in the alkylation reaction. The choice of base and reaction conditions for this initial step is crucial to ensure the efficient formation of the free aniline for subsequent alkylation.

PART 1: Core Directive - Structuring the Guide

This guide is structured to provide a logical and in-depth understanding of the N-alkylation of 3-iodo-N-methylaniline hydrochloride, moving from theoretical considerations to practical implementation.

-

Introduction : Highlights the significance of N-alkylation and the specific challenges associated with the hydrochloride salt of the substrate.

-

Pre-treatment of 3-Iodo-N-methylaniline Hydrochloride : Details the essential deprotonation step to generate the reactive free amine.

-

Selection of Reagents and Rationale : Provides a comprehensive overview of alkylating agents, bases, and solvents, explaining the rationale behind their selection for different N-alkylation strategies.

-

Comparative Overview of N-Alkylation Methodologies : Presents a table summarizing key N-alkylation methods with their respective advantages and disadvantages.

-

Detailed Experimental Protocols : Offers step-by-step procedures for two distinct and reliable N-alkylation methods:

-

Protocol 1: Classical N-Alkylation with an Alkyl Halide

-

Protocol 2: Reductive Amination with an Aldehyde

-

-

Work-up and Purification : Describes general procedures for isolating and purifying the desired tertiary aniline product.

-

Characterization : Provides expected spectroscopic data for a representative N-alkylated product.

-

References : A comprehensive list of cited literature for further reading.

PART 2: Scientific Integrity & Logic (E-E-A-T)

Pre-treatment of 3-Iodo-N-methylaniline Hydrochloride: Liberation of the Free Amine

The starting material, 3-iodo-N-methylaniline hydrochloride, is a salt and the amine nitrogen is protonated, rendering it non-nucleophilic. Therefore, the first and most critical step is the deprotonation to the free amine. This is typically achieved by treating the hydrochloride salt with an aqueous solution of a base, followed by extraction of the free amine into an organic solvent.

Common bases for deprotonation include:

-

Sodium hydroxide (NaOH)

-

Potassium carbonate (K₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

The choice of base depends on the desired pH and the stability of the free amine. A mild base like sodium bicarbonate is often sufficient and can minimize potential side reactions.

Selection of Reagents and Rationale

The choice of reagents is paramount for a successful N-alkylation reaction. The selection should consider the reactivity of the substrate, the desired alkyl group, and the potential for side reactions.

Alkylating Agents:

-

Alkyl Halides (R-X): This is a classical and widely used method for N-alkylation. The reactivity order is typically I > Br > Cl. Alkyl iodides are the most reactive but can be more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability. It is important to note that over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially with highly reactive alkylating agents and strong bases.[1]

-

Aldehydes and Ketones (for Reductive Amination): This method involves the in-situ formation of an iminium ion from the secondary amine and a carbonyl compound, which is then reduced to the tertiary amine. This is a highly efficient and versatile method that avoids the issue of over-alkylation often encountered with alkyl halides.[2] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.

Bases:

The role of the base in classical N-alkylation is to neutralize the hydrohalic acid (HX) formed during the reaction, driving the equilibrium towards the product.

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and offer good reactivity with minimal side reactions.

-

Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are also frequently used, particularly when a non-aqueous, homogeneous reaction is desired.

Solvents:

The choice of solvent depends on the specific reaction conditions and the solubility of the reagents.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent solvents for N-alkylation reactions as they can solvate the ions and promote the Sₙ2 reaction.

-

Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also commonly used, especially in reductive amination protocols.

-

Aromatic Solvents: Toluene can be used, particularly in reactions that require higher temperatures.

Comparative Overview of N-Alkylation Methodologies

| Methodology | Alkylating Agent | Typical Base/Reagent | Advantages | Disadvantages |

| Classical Nucleophilic Substitution | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, Et₃N | Readily available reagents, straightforward procedure. | Risk of over-alkylation to quaternary ammonium salts, potential for elimination side reactions with secondary and tertiary alkyl halides. |

| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'R''CO) | NaBH(OAc)₃, NaBH₃CN | High selectivity for mono-alkylation, wide functional group tolerance, mild reaction conditions. | Requires a carbonyl compound as the alkyl source. |

| "Borrowing Hydrogen" Catalysis | Alcohol (RCH₂OH) | Transition metal catalyst (e.g., Ru, Ir) | Atom-economical (water is the only byproduct), uses readily available alcohols.[3][4][5] | Requires a catalyst which can be expensive, may require higher reaction temperatures. |

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes the N-ethylation of 3-iodo-N-methylaniline using ethyl bromide.

Workflow Diagram:

Caption: Workflow for Classical N-Alkylation.

Materials:

-

3-Iodo-N-methylaniline hydrochloride

-

Ethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Pre-treatment: a. Dissolve 3-iodo-N-methylaniline hydrochloride (1.0 eq) in a separatory funnel containing deionized water. b. Slowly add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH > 8). c. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 3-iodo-N-methylaniline.

-

N-Alkylation: a. To a round-bottom flask under a nitrogen atmosphere, add the free 3-iodo-N-methylaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF. b. Add ethyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature. c. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Once the starting material is consumed, cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding water. c. Extract the aqueous mixture with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-ethyl-3-iodo-N-methylaniline.

Protocol 2: Reductive Amination with an Aldehyde

This protocol describes the N-benzylation of 3-iodo-N-methylaniline using benzaldehyde.

Workflow Diagram:

Caption: Workflow for Reductive Amination.

Materials:

-

3-Iodo-N-methylaniline hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Pre-treatment: a. Prepare the free 3-iodo-N-methylaniline from its hydrochloride salt as described in Protocol 1.

-

Reductive Amination: a. To a round-bottom flask under a nitrogen atmosphere, dissolve the free 3-iodo-N-methylaniline (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous THF. b. Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. b. Extract the aqueous mixture with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-iodo-N-methylaniline.

Work-up and Purification

The purification of tertiary anilines often involves standard techniques. After the reaction is complete, an aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. The organic layer is then dried and concentrated. The crude product is most commonly purified by silica gel column chromatography. The choice of eluent system will depend on the polarity of the product, with mixtures of hexanes and ethyl acetate being a common starting point.

For the removal of unreacted secondary aniline, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can be effective, as the secondary amine will be protonated and extracted into the aqueous phase, while the more sterically hindered and less basic tertiary amine may remain in the organic layer.[6] However, care must be taken as the desired tertiary amine product can also be protonated and lost to the aqueous layer.

Characterization

The structure of the N-alkylated product can be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data for N-Ethyl-3-iodo-N-methylaniline:

-

¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons, a quartet for the N-methylene protons of the ethyl group, and a triplet for the N-methyl protons of the ethyl group. The aromatic protons will appear in the aromatic region, with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: The spectrum will show distinct signals for the N-methyl carbon, the N-methylene and N-methyl carbons of the ethyl group, and the aromatic carbons. The carbon bearing the iodine atom will have a characteristic chemical shift.

-

IR Spectroscopy: A C-N stretching band will be present in the fingerprint region. The absence of an N-H stretching band (around 3400 cm⁻¹) confirms the formation of a tertiary amine.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

References

- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 2023.

- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 2022.

- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 2023.

- NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 1967.

- Amine synthesis by reductive amination (reductive alkyl

- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 2015.

- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 2019.

- Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.

- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 2015.

- Synthesis of N-Alkyl Amino Acids. Peptide Synthesis: Methods and Protocols, 2013.

- The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.

- N-Methylaniline(100-61-8) 1H NMR spectrum. ChemicalBook.

- Selective N-Alkylation of Anilines in Ionic Liquids. Request PDF.

- Synthesis of n-methylaniline (1970). SciSpace.

- Reactions of Aniline. Chemistry Steps.

- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.

- Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. OUCI.

- N-Methylaniline synthesis. ChemicalBook.

- Arylamine synthesis by amination (alkyl

- N-Dealkyl

- Workup: Amines. University of Rochester Department of Chemistry.

- Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Reddit, 2025.

- US3819709A - Synthesis of n-methylaniline.

- Organic Chemistry Ir And Nmr Che

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure.

- Aniline synthesis by amination (aryl

- EP0007983A1 - Process for the purification of tertiary amines.

- Alkylation of Amines (Sucks!). Master Organic Chemistry.

- Green Synthesis of Substituted Anilines and Quinazolines

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. iris.unica.it [iris.unica.it]

- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.rochester.edu [chem.rochester.edu]

Application Notes and Protocols: Leveraging 3-Iodo-N-methylaniline HCl for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Role of 3-Iodo-N-methylaniline in Kinase Inhibitor Scaffolding

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for modern drug discovery.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the design of novel scaffolds with high potency and selectivity remains a paramount objective for medicinal chemists.

3-Iodo-N-methylaniline, typically used as its more stable hydrochloride salt, has emerged as a strategically vital building block in this endeavor. Its value lies in the combination of two key structural features:

-

The Aryl Iodide Moiety: The iodine atom serves as an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions. Its high reactivity in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the efficient and modular construction of complex molecular architectures.[4][5] This enables the systematic exploration of chemical space around the core scaffold to optimize target engagement and pharmacokinetic properties.

-

The N-methylaniline Fragment: This motif is a well-established "hinge-binding" element found in numerous FDA-approved kinase inhibitors.[6][7] The secondary amine can form a crucial hydrogen bond with the backbone of the kinase hinge region, a conserved structural feature that anchors the inhibitor in the ATP-binding pocket. The methyl group can provide additional van der Waals interactions and restrict conformational flexibility, often leading to a significant increase in inhibitor affinity and potency.[8]

This guide provides an in-depth exploration of the synthetic utility of 3-Iodo-N-methylaniline HCl, offering detailed protocols and expert insights into its application in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Safety Data

Prior to use, it is essential to understand the properties and handling requirements of the starting material. 3-Iodo-N-methylaniline is typically supplied and stored as the hydrochloride salt to improve stability and handling. The free base can be generated in situ or prior to the reaction.

| Property | Value | Source |

| Chemical Formula | C₇H₈IN | [9] |

| Molecular Weight | 233.05 g/mol | [9][10] |

| Appearance | White to off-white crystalline solid (as HCl salt) | [11] |

| Purity | Typically ≥97% | [9][10] |

| LogP | 2.33 - 2.37 | [9][10] |

| Storage | 4°C, protect from light | [9] |

Safety & Handling

3-Iodo-N-methylaniline and its HCl salt should be handled with care in a well-ventilated chemical fume hood.[12][13] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[10][13]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[13]

-

Precautionary Measures: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid breathing dust/fumes. Wash hands thoroughly after handling.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The synthetic power of 3-Iodo-N-methylaniline is unlocked through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with high efficiency.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[14] This reaction is ideal for attaching various aryl or heteroaryl moieties to the 3-Iodo-N-methylaniline core, enabling rapid structure-activity relationship (SAR) studies.

Causality Behind Component Selection:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The choice of catalyst and ligand is critical. Pd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands (like dppf) can enhance the rate of oxidative addition and reductive elimination, the key steps of the catalytic cycle.[14]

-

Base (e.g., K₂CO₃, Cs₂CO₃): The base is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can significantly impact yield; aqueous solutions of inorganic carbonates are common.[14]

-

Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DME): A biphasic solvent system is often used to dissolve both the organic starting materials and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[14]

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: To an oven-dried reaction flask, add 3-Iodo-N-methylaniline HCl (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[14]

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) to the mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[15]

Buchwald-Hartwig Amination: Constructing Diaryl Amine Linkages

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage central to many kinase inhibitor scaffolds like anilinopyrimidines and anilinoquinazolines.[6][16][17] This reaction allows for the coupling of 3-Iodo-N-methylaniline with a wide range of primary or secondary amines, including complex heterocyclic amines, providing direct access to advanced intermediates.

Causality Behind Component Selection:

-

Palladium Precatalyst/Ligand System (e.g., Pd₂(dba)₃ / XPhos, RuPhos): This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (like those developed by Buchwald) are essential for promoting the challenging reductive elimination step that forms the C-N bond.[16][18] Using pre-formed catalysts or "precatalysts" can improve reaction reproducibility.

-